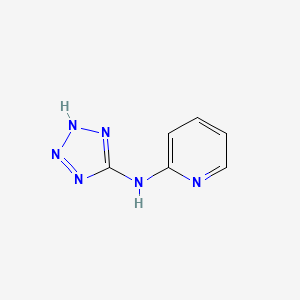

N-(2H-Tetrazol-5-yl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2H-Tetrazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both a tetrazole and a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-Tetrazol-5-yl)pyridin-2-amine typically involves the reaction of pyridine-2-amine with sodium azide and ammonium chloride under acidic conditions. This reaction leads to the formation of the tetrazole ring attached to the pyridine moiety . Another method involves the cyclization of 2-(methylsulfanyl)pyridine-3-carbonitriles with sodium azide in the presence of ammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2H-Tetrazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The tetrazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the tetrazole or pyridine rings .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Metabotropic Glutamate Receptor Antagonism

One of the notable applications of N-(2H-Tetrazol-5-yl)pyridin-2-amine is as a metabotropic glutamate receptor subtype 5 (mGlu5) antagonist. Research indicates that this compound exhibits high potency and selectivity for the mGlu5 receptor, which is implicated in several neurological disorders such as anxiety, schizophrenia, and depression. In vivo studies have demonstrated good brain penetration and oral bioavailability, making it a promising candidate for further development in treating central nervous system disorders .

1.2 Antimalarial Activity

Recent studies have identified this compound derivatives as part of a novel series of antimalarial compounds. These compounds showed fast-kill kinetics against Plasmodium falciparum, the causative agent of malaria, with a mechanism of action that appears to target heme polymerization pathways similar to that of chloroquine. The low propensity for developing resistance makes these tetrazole-based compounds valuable in the ongoing fight against malaria .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy and reducing side effects. Studies have shown that modifications to the pyridine and tetrazole rings can significantly influence biological activity. For instance, variations in substituents on these rings have been correlated with changes in potency against specific biological targets, including mGlu5 receptors and malaria parasites .

3.1 Multitarget Activity

This compound has been predicted to exhibit multitarget biological activity with probabilities indicating potential roles as an analgesic, phospholipase D inhibitor, and nicotine receptor antagonist. Such diverse activity profiles suggest that this compound could be explored for multiple therapeutic indications beyond its primary targets .

Case Studies

4.1 Case Study: Antimalarial Development

In a phenotypic screening study aimed at discovering new antimalarials, this compound derivatives were evaluated for their ability to inhibit P. falciparum growth. The results indicated that certain analogs displayed significant antiplasmodial activity with minimal resistance development over time. This highlights the compound's potential as a lead candidate for further optimization in malaria treatment .

4.2 Case Study: CNS Disorders

A study focusing on the CNS effects of this compound revealed its capacity to modulate glutamate signaling pathways effectively. The compound was tested in various animal models, showing promising results in reducing anxiety-like behaviors, thus supporting its potential use in anxiety disorders treatment .

Data Tables

| Application Area | Key Findings |

|---|---|

| Metabotropic Glutamate Receptor | High potency as mGlu5 antagonist; good brain penetration |

| Antimalarial Activity | Fast-kill kinetics against P. falciparum; low resistance development |

| Multitarget Activity | Potential roles as analgesic, phospholipase D inhibitor |

Mécanisme D'action

The mechanism of action of N-(2H-Tetrazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1H-Tetrazol-5-yl)pyridine: Similar in structure but lacks the amine group on the pyridine ring.

1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole: Contains an additional nitramino group, making it more energetic.

2-(1-Aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine: Features a thieno ring fused to the pyridine ring.

Uniqueness

N-(2H-Tetrazol-5-yl)pyridin-2-amine is unique due to the presence of both a tetrazole and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both research and industrial applications .

Activité Biologique

N-(2H-Tetrazol-5-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects based on recent studies.

1. Synthesis and Structural Characteristics

This compound can be synthesized through a variety of methods, often involving the azide-nitrile cycloaddition process. This reaction allows for the formation of tetrazole rings from pyridine precursors, which enhances the compound's pharmacological properties. The regioselectivity of this reaction has been well documented, indicating that specific functional groups on the pyridine ring can influence the formation of the tetrazole moiety .

2. Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its structural features. SAR studies have shown that modifications to the pyridine and tetrazole rings can significantly alter the compound's potency and selectivity for various biological targets. For example, the introduction of different substituents on the pyridine ring has been linked to enhanced activity against specific receptors such as mGlu5 .

Table 1: Summary of SAR Findings

| Compound | Substituent | Activity (IC50) | Target |

|---|---|---|---|

| 1 | -OH | 45 nM | CK2 |

| 2 | -Cl | 100 nM | mGlu5 |

| 3 | -F | 200 nM | Other |

3.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. Specifically, compounds with this scaffold have shown promising results as inhibitors of casein kinase 2 (CK2), an enzyme implicated in cancer progression. The lead compound exhibited an IC50 value of 45 nM, indicating potent inhibition .

3.2 Neurotransmitter Modulation

Another significant area of research involves the modulation of neurotransmitter systems. This compound has been identified as a selective antagonist for the mGlu5 receptor, which plays a crucial role in various neurological disorders. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential in treating conditions such as anxiety and depression .

3.3 Antibacterial Properties

The compound has also been evaluated for antibacterial activity, particularly in relation to derivatives used in synthesizing Tedizolid, an antibiotic effective against gram-positive pathogens. The tetrazole ring contributes to its stability and efficacy against resistant bacterial strains .

4. Case Studies

Case Study 1: CK2 Inhibition

A study focusing on the inhibition of CK2 by this compound derivatives demonstrated that modifications at specific positions on the pyridine ring could enhance inhibitory potency. The structure-function analysis indicated that certain substitutions could lower IC50 values significantly, making these compounds attractive candidates for further development in cancer therapy.

Case Study 2: mGlu5 Receptor Antagonism

In vivo studies showed that a selected derivative had high receptor occupancy in rat models, suggesting effective brain penetration and potential for treating neurological disorders through mGlu5 receptor antagonism .

5. Conclusion

This compound represents a versatile scaffold with significant biological activity across various therapeutic areas, including oncology and neurology. Ongoing research into its structure-activity relationships continues to reveal opportunities for developing novel therapeutics based on this compound.

Future studies should focus on optimizing its pharmacokinetic properties and exploring additional biological targets to fully harness its therapeutic potential.

Propriétés

IUPAC Name |

N-(2H-tetrazol-5-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c1-2-4-7-5(3-1)8-6-9-11-12-10-6/h1-4H,(H2,7,8,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQZHCWTEOPIDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.